molecular formula C14H11Cl2N B15020158 N-[(E)-(2,4-Dichlorophenyl)methylidene]-4-methylaniline

N-[(E)-(2,4-Dichlorophenyl)methylidene]-4-methylaniline

Katalognummer: B15020158
Molekulargewicht: 264.1 g/mol
InChI-Schlüssel: HTIPLZMXKZHMNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(E)-(2,4-Dichlorophenyl)methylidene]-4-methylaniline is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2,4-Dichlorophenyl)methylidene]-4-methylaniline typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 4-methylaniline. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like glacial acetic acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete formation of the Schiff base.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(E)-(2,4-Dichlorophenyl)methylidene]-4-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the original amine and aldehyde.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Regeneration of 2,4-dichlorobenzaldehyde and 4-methylaniline.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

N-[(E)-(2,4-Dichlorophenyl)methylidene]-4-methylaniline has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use in drug development, particularly as enzyme inhibitors.

    Industry: Utilized in the synthesis of dyes, pigments, and other organic compounds.

Wirkmechanismus

The mechanism of action of N-[(E)-(2,4-Dichlorophenyl)methylidene]-4-methylaniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby interfering with their normal function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N-[(E)-(2,6-Dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide

Uniqueness

N-[(E)-(2,4-Dichlorophenyl)methylidene]-4-methylaniline is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The dichloro substitution pattern can enhance the compound’s stability and its ability to form complexes with metal ions, making it distinct from other similar Schiff bases.

Eigenschaften

Molekularformel

C14H11Cl2N

Molekulargewicht

264.1 g/mol

IUPAC-Name

1-(2,4-dichlorophenyl)-N-(4-methylphenyl)methanimine

InChI

InChI=1S/C14H11Cl2N/c1-10-2-6-13(7-3-10)17-9-11-4-5-12(15)8-14(11)16/h2-9H,1H3

InChI-Schlüssel

HTIPLZMXKZHMNF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)N=CC2=C(C=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.